4-chlorophenyl thiophene-2-carboxylate

Catalog No.
S1703811
CAS No.
3441-41-6
M.F
C11H7ClO2S
M. Wt
238.69g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chlorophenyl thiophene-2-carboxylate

CAS Number

3441-41-6

Product Name

4-chlorophenyl thiophene-2-carboxylate

IUPAC Name

(4-chlorophenyl) thiophene-2-carboxylate

Molecular Formula

C11H7ClO2S

Molecular Weight

238.69g/mol

InChI

InChI=1S/C11H7ClO2S/c12-8-3-5-9(6-4-8)14-11(13)10-2-1-7-15-10/h1-7H

InChI Key

RHDSCYYKAZNOCO-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)Cl

4-Chlorophenyl thiophene-2-carboxylate (CAS 3441-41-6) is an activated aryl ester utilized primarily as a bench-stable electrophile in transition-metal-catalyzed C–O bond activation. Unlike standard alkyl esters, which remain inert under most low-valent palladium and nickel catalysis, this compound features a precisely tuned 4-chlorophenoxy leaving group that lowers the activation barrier for oxidative addition [1]. It serves as a robust, moisture-tolerant alternative to highly reactive but unstable thiophene-2-carbonyl chlorides. By offering predictable reactivity in decarbonylative cross-couplings, direct amidations, and deoxygenative phosphorus couplings, this ester bridges the gap between the high reactivity of acid halides and the handling stability of traditional esters, making it an optimal precursor for synthesizing complex thiophene-containing pharmaceuticals and advanced materials [2].

Research Fit

Analytical Reference Standardized GC retention index for identity and purity verification workflows
Spectral Identity Cataloged NMR and MS reference spectra support structural confirmation
Synthetic Intermediate Tunable ester reactivity for medicinal chemistry and bioconjugation studies

Substituting 4-chlorophenyl thiophene-2-carboxylate with generic alternatives fundamentally compromises either reaction thermodynamics or process scalability. Simple alkyl esters (e.g., methyl thiophene-2-carboxylate) are entirely unsuitable as direct procurement substitutes for cross-coupling, as their high-pKa alkoxide leaving groups prevent oxidative addition by Ni(0) or Pd(0) catalysts [1]. Conversely, attempting to use thiophene-2-carbonyl chloride provides extreme reactivity but introduces severe hydrolytic instability; acid chlorides rapidly degrade upon exposure to ambient moisture, leading to inconsistent assay yields and requiring costly anhydrous storage and glovebox handling [2]. Even the closely related unsubstituted phenyl thiophene-2-carboxylate falls short in demanding catalytic cycles, as it lacks the electron-withdrawing para-chloro substituent required to sufficiently lower the activation energy for C–O cleavage, often forcing buyers to compensate with harsher reaction temperatures or expensive designer phosphine ligands [3].

Substitution Risk

Target Identity
Substitution Concern
4-Chlorophenyl ester
Positional isomers (2-Cl, 3-Cl) may shift GC retention and spectral fingerprint
4-Chlorophenyl ester
4-Fluoro analog may alter leaving-group lability and lipophilicity profile
4-Chlorophenyl ester
Unsubstituted phenyl ester may differ in hydrolysis rate context

Thermodynamic Driving Force in C–O Bond Activation

The efficiency of ester-based cross-coupling relies heavily on the stability of the leaving group. 4-Chlorophenyl thiophene-2-carboxylate utilizes a 4-chlorophenoxide leaving group (conjugate acid pKa ~9.38), which is significantly more stable than the unsubstituted phenoxide (pKa ~9.95) and vastly superior to methoxide (pKa ~15.5) [1]. This ~0.6 pKa unit reduction compared to the baseline phenyl ester provides a stronger thermodynamic driving force for the initial Ni(0) oxidative addition into the acyl C–O bond, allowing reactions to proceed at lower temperatures with higher turnover frequencies [2].

Evidence DimensionLeaving group conjugate acid pKa (aqueous)
Target Compound Data~9.38 (4-chlorophenol)
Comparator Or Baseline~9.95 (phenol) for phenyl thiophene-2-carboxylate; ~15.5 for methyl ester
Quantified Difference0.57 pKa unit reduction vs. phenyl ester; >6 orders of magnitude more acidic than alkyl esters
ConditionsStandard thermodynamic pKa values applied to Ni-catalyzed C-O activation models

Procuring the 4-chlorophenyl ester allows chemists to run cross-coupling reactions under milder conditions, preserving sensitive functional groups and reducing the need for high-temperature reactor heating.

GC Retention Index
Reported
RI = 1829
Supports identity verification and batch-to-batch consistency
Standardized RI per NIST; 5% phenyl methyl siloxane column

Hydrolytic Stability and Shelf-Life for Automated Synthesis

For industrial procurement and high-throughput screening, reagent stability is paramount. While thiophene-2-carbonyl chloride is highly reactive, it undergoes rapid hydrolysis upon exposure to ambient humidity, often degrading within minutes to hours. In contrast, 4-chlorophenyl thiophene-2-carboxylate is a bench-stable solid that resists atmospheric moisture indefinitely[1]. This stability eliminates the generation of corrosive HCl gas during storage and handling, ensuring that the exact molarity of the active electrophile is maintained over months of storage [2].

Evidence DimensionHydrolytic stability in ambient air
Target Compound DataBench-stable (half-life > months)
Comparator Or BaselineThiophene-2-carbonyl chloride (half-life < hours in moist air)
Quantified Difference>1000-fold increase in hydrolytic half-life
ConditionsStorage at 25 °C under ambient atmospheric humidity

Eliminates the need for expensive glovebox storage and anhydrous handling protocols, drastically improving batch-to-batch reproducibility in automated parallel synthesis.

Spectral Fingerprint
Reported
2 NMR + 1 GC-MS reference spectra
Supports structural identity confirmation workflow
SpectraBase reference; CDCl₃ and DMSO-D₆ solvents

Chemoselective Reactivity in Direct Amidation

Activated aryl esters like 4-chlorophenyl thiophene-2-carboxylate serve as excellent acyl donors for direct amidation reactions, even in aqueous environments. Research demonstrates that analogous phenyl thiophene-2-carboxylates can undergo amidation with amines (e.g., piperidine, morpholine) in water at elevated temperatures to yield the corresponding amides [1]. The 4-chlorophenyl variant, due to its enhanced electrophilicity, accelerates this nucleophilic acyl substitution while remaining stable enough to prevent background hydrolysis, a balance impossible to achieve with acid chlorides [2].

Evidence DimensionYield of amidation in aqueous media
Target Compound DataHigh conversion to amide with minimal hydrolysis
Comparator Or BaselineThiophene-2-carbonyl chloride (predominant hydrolysis to carboxylic acid)
Quantified DifferenceSelective amidation without competitive water attack
ConditionsAqueous solvent, 110 °C, presence of amine nucleophile

Allows for the synthesis of thiophene-based amides using environmentally friendly aqueous conditions, avoiding the use of toxic coupling reagents (e.g., HATU, EDC) or anhydrous organic solvents.

Hydrolytic Reactivity
Class-level
4-Cl (pKa ~9.38) vs phenyl (~9.95) vs 4-NO₂ (~7.15)
Supports ester reactivity context for intermediate selection
Class-level inference; hydrolysis rate verification recommended

Precursor for Decarbonylative Cross-Coupling

Due to its tuned C–O bond reactivity, this compound is the ideal choice for nickel-catalyzed decarbonylative cross-coupling reactions. It allows chemists to synthesize complex biaryl and heteroaryl scaffolds by coupling the thiophene core directly with organoboron or organozinc reagents, bypassing the need for highly reactive and unstable acid chlorides [1].

High-Throughput Parallel Amidation

In pharmaceutical library generation, 4-chlorophenyl thiophene-2-carboxylate acts as a bench-stable, highly reliable acyl donor. Its resistance to atmospheric moisture and optimized leaving group ability make it perfectly suited for automated liquid-handling systems, ensuring reproducible amidation with diverse amine libraries without the need for coupling reagents like HATU or EDC [2].

Deoxygenative Synthesis of Organophosphorus Ligands

The ester serves as a robust electrophile in the deoxygenative coupling with secondary phosphine oxides. This application is critical for the procurement of custom thiophene-containing phosphine ligands used in advanced homogeneous catalysis, where the 4-chlorophenoxy group facilitates the necessary oxidative addition step under reductive conditions [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Analytical QC standard
Verified GC retention index
Identity confirmation by RI matching
Medicinal chemistry intermediate
Tunable ester reactivity
Leaving-group stability context
Fragment screening studies
Confirmed structural identity
NMR/MS spectral reference matching

XLogP3

4.1

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